3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group, along with a tetrahydro structure and a methyl ester functional group. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C₅H₅N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3-Pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the methyl ester.
Another synthetic route involves the reduction of 3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro- using a reducing agent such as lithium aluminum hydride (LiAlH₄) followed by esterification with methanol. This method provides a high yield of the desired product under controlled reaction conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts and automated systems further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups replacing the amino group.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): An isomer of pyridinecarboxylic acid with the carboxylic acid group at the 2-position.
Nicotinic acid (3-Pyridinecarboxylic acid):
Isonicotinic acid (4-Pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 4-position.
Uniqueness
3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester is unique due to its tetrahydro structure and the presence of both an amino group and a methyl ester functional group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
158832-43-0 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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